molecular formula C6H12N2O B3021979 4-Amino-1-methylpiperidin-2-one CAS No. 90673-40-8

4-Amino-1-methylpiperidin-2-one

Cat. No. B3021979
CAS RN: 90673-40-8
M. Wt: 128.17
InChI Key: LWTXSDPDYITAAF-UHFFFAOYSA-N
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Description

4-Amino-1-methylpiperidin-2-one, also known as 4-Amino-1-methylpiperidin-2-one hydrochloride, is a compound with the molecular weight of 164.63 . It is a solid substance stored at room temperature .


Synthesis Analysis

Piperidines, which 4-Amino-1-methylpiperidin-2-one is a derivative of, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of 4-Amino-1-methylpiperidin-2-one is C6H14N2O . The compound has a vapour pressure of 1.8±0.3 mmHg at 25°C and an index of refraction of 1.472 .


Chemical Reactions Analysis

Piperidine derivatives, including 4-Amino-1-methylpiperidin-2-one, are utilized in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

4-Amino-1-methylpiperidin-2-one hydrochloride is a solid substance stored at room temperature . It has a molecular weight of 164.63 and a molecular formula of C6H13ClN2O .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-Amino-1-methylpiperidin-2-one, focusing on six unique fields:

Pharmaceutical Development

4-Amino-1-methylpiperidin-2-one is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the creation of derivatives that can act as potential drugs for treating a range of conditions, including neurological disorders and cancers. The compound’s piperidine ring is a common motif in many bioactive molecules, making it a crucial building block in medicinal chemistry .

Neuroprotective Agents

Research has shown that derivatives of 4-Amino-1-methylpiperidin-2-one can exhibit neuroprotective properties. These compounds can potentially protect neurons from damage caused by oxidative stress and other neurotoxic factors. This makes them promising candidates for the development of treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Antimicrobial Agents

The compound has been explored for its potential use in developing new antimicrobial agents. Its derivatives have shown activity against a variety of bacterial and fungal pathogens. This application is particularly important in the context of rising antibiotic resistance, as new antimicrobial agents are urgently needed .

Catalysts in Organic Synthesis

4-Amino-1-methylpiperidin-2-one can be used as a catalyst or a ligand in various organic synthesis reactions. Its unique structure allows it to facilitate reactions such as hydrogenation, cyclization, and amination. This makes it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Material Science

In material science, 4-Amino-1-methylpiperidin-2-one derivatives are used in the development of novel polymers and materials. These materials can have unique properties such as enhanced strength, flexibility, or conductivity. This application is significant for the development of advanced materials for use in electronics, coatings, and other high-performance applications .

Biological Probes

The compound is also used in the design of biological probes for research purposes. These probes can help scientists study various biological processes at the molecular level. For example, derivatives of 4-Amino-1-methylpiperidin-2-one can be used to label proteins or nucleic acids, allowing researchers to track their interactions and functions within cells .

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications

Mechanism of Action

While the specific mechanism of action for 4-Amino-1-methylpiperidin-2-one is not clear, piperidine derivatives are known to be utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Safety and Hazards

The compound is classified as an irritant . Safety information includes hazard statements H302, H315, H319, and H335, and precautionary statements P261, P305, P338, and P351 .

Future Directions

Piperidines, including 4-Amino-1-methylpiperidin-2-one, are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

properties

IUPAC Name

4-amino-1-methylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-8-3-2-5(7)4-6(8)9/h5H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTXSDPDYITAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-methylpiperidin-2-one

CAS RN

90673-40-8
Record name 4-Amino-1-methyl-2-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90673-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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